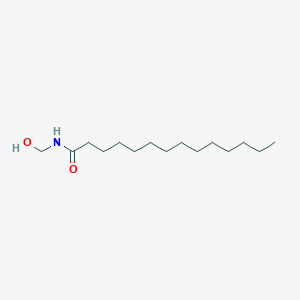
N-Hydroxymethyl myristamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) is a compound that has garnered significant interest in scientific research due to its role as an activator of adenosine monophosphate-activated protein kinase (AMPK).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
AICAR can be synthesized through several methods. One common synthetic route involves the reaction of 5-aminoimidazole-4-carboxamide with ribose-1-phosphate under specific conditions to yield AICAR. The reaction typically requires a catalyst and is conducted under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of AICAR involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process often includes steps such as purification and crystallization to obtain AICAR in its pure form. Advanced techniques like liquid chromatography-mass spectrometry (LC-MS) are used to ensure the quality and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
AICAR undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its activation and subsequent biological effects.
Common Reagents and Conditions
Common reagents used in the reactions involving AICAR include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of AICAR depend on the specific reagents and conditions used. For example, oxidation of AICAR can lead to the formation of different metabolites that play crucial roles in its biological activity .
Wissenschaftliche Forschungsanwendungen
AICAR has a wide range of scientific research applications:
Chemistry: AICAR is used as a model compound to study various chemical reactions and mechanisms.
Biology: It is employed in research to understand cellular metabolism and energy regulation.
Medicine: AICAR has potential therapeutic applications in treating metabolic disorders, diabetes, and cardiovascular diseases.
Wirkmechanismus
AICAR exerts its effects by activating AMPK, a key regulator of cellular energy homeostasis. Upon entering the cell, AICAR is phosphorylated to form ZMP, which mimics adenosine monophosphate and activates AMPK. This activation leads to various downstream effects, including increased glucose uptake, enhanced fatty acid oxidation, and improved mitochondrial biogenesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metformin: Another AMPK activator used primarily in the treatment of type 2 diabetes.
Phenformin: Similar to metformin but with a higher risk of lactic acidosis.
Berberine: A natural compound that also activates AMPK and has similar metabolic effects.
Uniqueness of AICAR
AICAR is unique in its ability to directly activate AMPK through its conversion to ZMP, which closely mimics the natural activator adenosine monophosphate. This direct activation mechanism distinguishes AICAR from other compounds that may have indirect or less specific effects on AMPK .
Eigenschaften
CAS-Nummer |
101453-46-7 |
|---|---|
Molekularformel |
C15H31NO2 |
Molekulargewicht |
257.41 g/mol |
IUPAC-Name |
N-(hydroxymethyl)tetradecanamide |
InChI |
InChI=1S/C15H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(18)16-14-17/h17H,2-14H2,1H3,(H,16,18) |
InChI-Schlüssel |
DOYNOQOFAMHNEH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)NCO |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



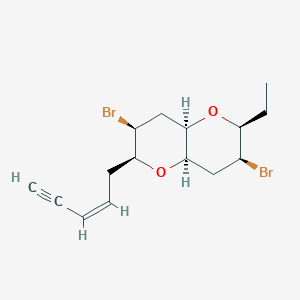
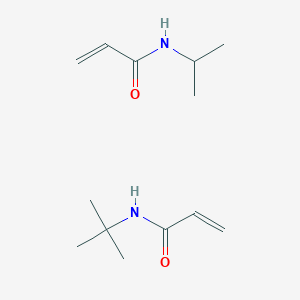
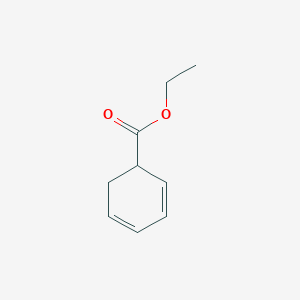
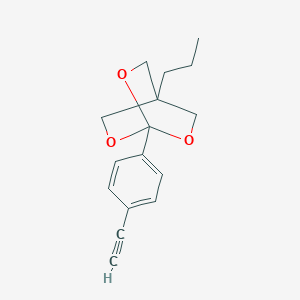
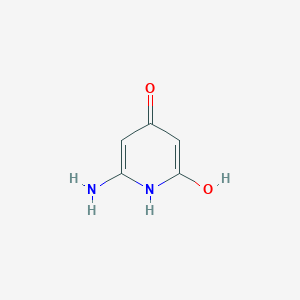
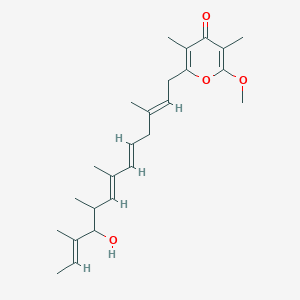
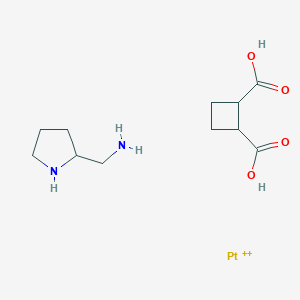
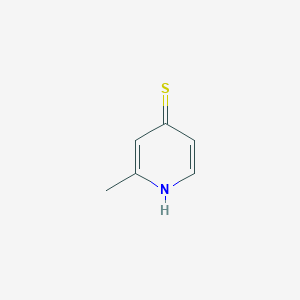
![4-Hydroxy-3-methyl-1,3-diazaspiro[4.4]nonan-2-one](/img/structure/B11342.png)
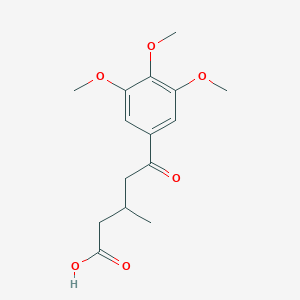
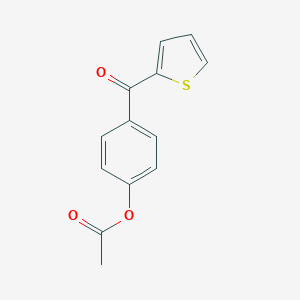
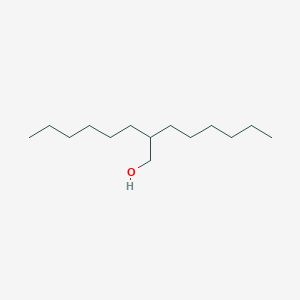
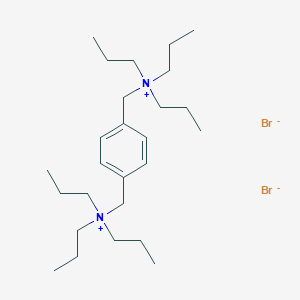
![2,3-Dihydrofuro[2,3-c]pyridin-3-ol](/img/structure/B11355.png)